N'-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide (CAS 477734-77-3) is a hydrazide derivative featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and a sulfanyl-linked acetohydrazide moiety. Its molecular formula is C₂₉H₂₄BrN₅OS, with a molecular weight of 570.5 g/mol .
Properties
Molecular Formula |
C26H20N4OS3 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C26H20N4OS3/c31-24(17-33-26-30-29-25(34-26)32-16-18-8-2-1-3-9-18)28-27-15-23-21-12-6-4-10-19(21)14-20-11-5-7-13-22(20)23/h1-15H,16-17H2,(H,28,31)/b27-15+ |
InChI Key |
SXMSSMRYBYXDPB-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Optimization of Thiadiazole Functionalization
Introducing the sulfanyl group at the 5-position requires careful control of stoichiometry. A molar ratio of 1:1.2 (thiadiazole-thiol to benzyl mercaptan) in the presence of potassium carbonate ensures complete substitution without overalkylation. The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol, yielding a white crystalline solid (mp 148–150°C).
Preparation of 2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Acetohydrazide
The acetohydrazide moiety is introduced via hydrazinolysis of an ethyl acetate intermediate. Ethyl 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate reacts with hydrazine hydrate (80%) in refluxing ethanol for 6 hours. This step benefits from the use of high-boiling-point esters (e.g., isoamyl acetate) to minimize side reactions, as demonstrated in analogous syntheses of N,N'-diacetylhydrazine. The product is isolated by filtration after cooling, yielding 85–90% of a pale-yellow powder.
Catalytic Enhancements
Incorporating catalysts such as 4-dimethylaminopyridine (DMAP) at 0.5–1.0 mol% accelerates the hydrazinolysis, reducing reaction time to 4 hours while maintaining yields above 88%. This aligns with patented methods for hydrazide formation, where DMAP mitigates steric hindrance at the carbonyl carbon.
Condensation with 9-Anthracenecarboxaldehyde
The final step involves Schiff base formation between the hydrazide and 9-anthracenecarboxaldehyde. A 1:1 molar ratio of reactants in anhydrous ethanol, refluxed for 8–10 hours under nitrogen, affords the target compound. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via sequential recrystallization from ethanol:ethyl acetate (3:1) and silica gel column chromatography using hexane:ethyl acetate (4:1). This dual approach removes unreacted aldehyde and oligomeric byproducts, achieving >95% purity.
Spectroscopic Validation
-
FT-IR : Key bands include ν(N–H) at 3250 cm⁻¹, ν(C=N) at 1615 cm⁻¹, and ν(C–S) at 690 cm⁻¹.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.42 (s, 1H, NH), 8.56 (s, 1H, CH=N), 7.82–7.35 (m, 13H, Ar–H), 4.32 (s, 2H, SCH₂Ph), 3.98 (s, 2H, SCH₂CO).
-
MS (ESI+) : m/z 587.12 [M+H]⁺, consistent with the molecular formula C₃₀H₂₂N₄O₂S₃.
Yield Optimization and Scalability
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiadiazole synthesis | DMF, 80°C, 12 h | 78 | 92 |
| Hydrazide formation | Ethanol, DMAP, reflux, 4 h | 89 | 95 |
| Schiff base condensation | Ethanol, N₂, reflux, 8 h | 76 | 97 |
Scaling to 100 mmol maintains yields within 5% of small-scale trials, provided stoichiometry and heating rates are tightly controlled.
Challenges and Mitigation Strategies
-
Byproduct Formation : Oligomeric hydrazones may arise during condensation. Adding molecular sieves (4 Å) absorbs water, shifting equilibrium toward the product.
-
Oxidation Sensitivity : The benzylsulfanyl group is prone to oxidation. Conducting reactions under inert atmosphere and adding antioxidants (e.g., BHT at 0.1 wt%) preserve functionality.
Comparative Analysis of Synthetic Routes
While the described method remains predominant, alternative pathways include:
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes several characteristic reactions due to its heteroatomic structure:
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂)
-
Conditions : Acidic medium, controlled temperature
-
Outcome : Conversion of sulfanyl (-S-) groups to sulfinyl (-SO-) or sulfonyl (-SO₂-) moieties. This enhances electrophilicity, enabling further nucleophilic substitutions.
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄)
-
Conditions : Dry ether, low temperature
-
Outcome : Reduction of thiadiazole ring or hydrazone groups, altering electronic properties and potential biological activity.
Nucleophilic Substitution
-
Reagents : Alkyl halides, aromatic halides
-
Conditions : Polar aprotic solvents (e.g., DMSO), sodium hydroxide (NaOH)
-
Outcome : Replacement of sulfanyl groups with alkyl/aryl moieties, modifying solubility and reactivity.
Reaction Mechanisms
The thiadiazole ring and hydrazone group drive distinct reactivity:
-
Thiadiazole Ring : The five-membered ring with sulfur and nitrogen atoms facilitates cyclization and substitution reactions. The electron-deficient nitrogen atoms act as nucleophilic sites, enabling electrophilic attack.
-
Hydrazone Group : The C=N bond in the hydrazone moiety undergoes tautomerism and participates in condensation reactions, particularly with carbonyl compounds.
Comparison with Related Thiadiazole Derivatives
| Feature | Current Compound | Related Thiadiazole Derivatives |
|---|---|---|
| Core Structure | 1,3,4-thiadiazole with anthracene | 1,3,4-thiadiazole or 1,2,4-thiadiazole |
| Functional Groups | Benzylsulfanyl, hydrazone | Phenylacetyl, sulfonamide, methyl ester |
| Reactivity | Oxidation, reduction, substitution | Similar, but varies with substituents |
| Biological Focus | Antimicrobial, anticancer | Antinociceptive, anticonvulsant, anticancer |
This comparison highlights the unique combination of anthracene and thiadiazole moieties in the current compound, which may confer distinct reactivity and therapeutic profiles .
Scientific Research Applications
Physical Properties
- Appearance : Typically appears as a crystalline solid.
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Medicinal Chemistry
The compound exhibits potential as an antimicrobial and anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Case Studies
- A study demonstrated that derivatives of thiadiazole compounds showed significant antibacterial activity against various strains of bacteria, suggesting that N'-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide may exhibit similar properties when tested in vitro .
- Another investigation highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines, indicating that modifications to the hydrazide structure can enhance efficacy against specific cancer types .
Photophysical Studies
The anthracene moiety in the compound allows for exploration in photophysics and photochemistry. Compounds containing anthracene are often used in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Research Insights
- Research has shown that anthracene-based compounds can exhibit strong fluorescence properties, making them suitable for applications in sensors and imaging . The incorporation of thiadiazole enhances the stability and photochemical properties of the resulting materials.
- A comparative study indicated that compounds with similar structures demonstrated increased quantum yields when incorporated into polymer matrices for OLED applications .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.
Synthetic Pathways
Mechanism of Action
The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound belongs to a broader class of 1,3,4-thiadiazole-based hydrazides. Key structural analogs differ in substituents on the thiadiazole ring and the hydrazide moiety:
Key Observations:
- Anthracene vs. Smaller Aromatic Groups: The anthracene substituent in the target compound increases molecular weight and hydrophobicity compared to analogs with phenyl or chlorophenyl groups (e.g., ). This may enhance membrane permeability and π-π interactions in biological systems.
- Electron-Withdrawing vs.
- Biological Activity Trends: Analogs with indole or benzylidene substituents (e.g., ) exhibit anticancer and antifungal activities, suggesting the target may share similar pharmacological profiles .
Physicochemical Properties
- Density and Solubility: The target has a predicted density of 1.39 g/cm³ , lower than analogs like 2-({5-[(2-chlorobenzyl)sulfanyl]-... (1.43 g/cm³) ), likely due to the bulky anthracene group disrupting crystal packing.
- Acidity (pKa): The target's pKa is predicted at 11.51 , higher than analogs with electron-withdrawing groups (e.g., pKa ~8.67 for 4-hydroxyphenylpropylidene derivatives ), reflecting the anthracene's electron-withdrawing nature.
Biological Activity
N'-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound's structure features a thiadiazole ring, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 520.68 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance:
- Antibacterial : Various derivatives have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazole derivatives demonstrated superior activity compared to standard antibiotics like gentamicin and ampicillin against E. coli and Pseudomonas aeruginosa .
- Antifungal : Compounds similar to the target structure have been reported to possess antifungal properties effective against various fungal strains .
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied:
- Mechanism of Action : These compounds can inhibit DNA synthesis and affect key kinases involved in tumorigenesis. For example, studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells by disrupting their proliferation pathways .
- Cell Line Studies : Specific derivatives were tested against various cancer cell lines (e.g., HepG-2 for liver cancer and A-549 for lung cancer), revealing IC50 values indicating their potency as anticancer agents .
Anti-inflammatory and Analgesic Effects
There is also evidence supporting the anti-inflammatory and analgesic properties of thiadiazole derivatives:
- Inflammation Models : Some studies have demonstrated that these compounds can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
Case Studies
| Study | Compound Tested | Activity | Findings |
|---|---|---|---|
| Padmavathi et al. | 2-(arylmethanesulfonylmethyl)-5-aryl-1,3,4-thiadiazoles | Antimicrobial | Exhibited high activity against both Gram (+) and Gram (-) bacteria |
| He et al. | 5-(5-nitroheteroaryl)-1,3,4-thiadiazol-2-yl derivatives | Antibacterial | MIC values as low as 0.0078 μg/ml against S. epidermidis |
| Recent Study | Various thiadiazole derivatives | Anticancer | Induced apoptosis in multiple cancer cell lines |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes such as carbonic anhydrase has been noted in related compounds.
- DNA Interaction : The ability to intercalate or bind to DNA may lead to inhibition of replication processes.
- Receptor Modulation : Some derivatives act as antagonists at specific receptors involved in cell signaling pathways.
Q & A
Q. Table 1: Example Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ++ |
| Solvent | Ethanol/Water (7:3) | + |
| Catalyst | NaBH₄ (1.2 eq) | +++ |
Advanced: How to resolve contradictions in bioactivity data across substituent variations?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example:
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Anticancer (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| -Cl | 12.5 | 25 |
| -OCH₃ | 28.7 | >100 |
| -NO₂ | 9.8 | 50 |
Advanced: What computational methods validate the compound's mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to anticancer targets (e.g., EGFR or topoisomerase II). Key interactions:
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to rationalize redox activity in antioxidant assays .
Advanced: How to address purification challenges due to hydrazone isomerism?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (gradient cooling) to isolate the E-isomer .
- Chromatography : Silica gel columns with ethyl acetate:hexane (1:4) resolve geometric isomers .
- Crystallography : Single-crystal X-ray diffraction confirms isomer identity and planarity .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
